Apatinib-d8

Beschreibung

BenchChem offers high-quality Apatinib-d8 suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Apatinib-d8 including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Eigenschaften

Molekularformel |

C24H23N5O |

|---|---|

Molekulargewicht |

405.5 g/mol |

IUPAC-Name |

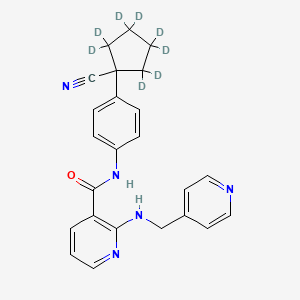

N-[4-(1-cyano-2,2,3,3,4,4,5,5-octadeuteriocyclopentyl)phenyl]-2-(pyridin-4-ylmethylamino)pyridine-3-carboxamide |

InChI |

InChI=1S/C24H23N5O/c25-17-24(11-1-2-12-24)19-5-7-20(8-6-19)29-23(30)21-4-3-13-27-22(21)28-16-18-9-14-26-15-10-18/h3-10,13-15H,1-2,11-12,16H2,(H,27,28)(H,29,30)/i1D2,2D2,11D2,12D2 |

InChI-Schlüssel |

WPEWQEMJFLWMLV-MMBGVTJSSA-N |

Isomerische SMILES |

[2H]C1(C(C(C(C1([2H])[2H])(C#N)C2=CC=C(C=C2)NC(=O)C3=C(N=CC=C3)NCC4=CC=NC=C4)([2H])[2H])([2H])[2H])[2H] |

Kanonische SMILES |

C1CCC(C1)(C#N)C2=CC=C(C=C2)NC(=O)C3=C(N=CC=C3)NCC4=CC=NC=C4 |

Herkunft des Produkts |

United States |

Foundational & Exploratory

A Technical Guide to the Core Differences Between Apatinib and Deuterated Apatinib-d8

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Apatinib is a potent oral tyrosine kinase inhibitor that selectively targets vascular endothelial growth factor receptor-2 (VEGFR-2), a key mediator of tumor angiogenesis.[1][2][3] Its deuterated analogue, Apatinib-d8, represents a strategic modification designed to enhance its pharmacokinetic profile by leveraging the deuterium kinetic isotope effect. This guide provides a comprehensive technical analysis of the fundamental differences between these two molecules, offering insights into the rationale for deuteration, comparative physicochemical and metabolic properties, and the potential therapeutic implications for oncology drug development.

Part 1: The Scientific Rationale for Deuteration in Apatinib Development

The strategic substitution of hydrogen with its stable isotope, deuterium, is a powerful tool in medicinal chemistry to favorably alter a drug's metabolic profile.[4] This approach, known as deuteration, is predicated on the deuterium kinetic isotope effect (KIE) .[4][5]

The C-D (carbon-deuterium) bond is stronger than the C-H (carbon-hydrogen) bond due to the greater mass of deuterium.[5] This increased bond strength can slow the rate of metabolic reactions where C-H bond cleavage is the rate-determining step, a common process in cytochrome P450 (CYP450) mediated metabolism.[4][6] By selectively replacing hydrogens at metabolically vulnerable positions, or "soft spots," with deuterium, several pharmacokinetic advantages can be realized:[7]

-

Improved Metabolic Stability: A reduced rate of metabolism can lead to a longer drug half-life and increased plasma exposure.[8]

-

Enhanced Therapeutic Efficacy: Sustained drug levels may lead to a more durable therapeutic effect.

-

Reduced Metabolite-Mediated Toxicity: Deuteration can decrease the formation of potentially toxic metabolites.[8]

-

Optimized Dosing Regimens: A longer half-life may allow for less frequent dosing, improving patient compliance.[7]

In Apatinib-d8, the deuterium atoms are strategically placed to enhance its metabolic stability and, consequently, its clinical utility.[9][10]

Part 2: Comparative Analysis: Apatinib vs. Apatinib-d8

Physicochemical Properties

The introduction of deuterium atoms results in a slight increase in molecular weight but does not significantly alter the core physicochemical properties that govern receptor binding.

| Property | Apatinib | Apatinib-d8 |

| Molecular Formula | C₂₄H₂₃N₅O | C₂₄H₁₅D₈N₅O |

| Molecular Weight | ~397.47 g/mol | ~405.5 g/mol |

| Synonyms | Rivoceranib, YN968D1 | YN968D1-d8[3] |

| Appearance | Solid | Solid |

Mechanism of Action: Shared Target, Potentially Different Impact

Both Apatinib and Apatinib-d8 exert their anti-cancer effects by selectively inhibiting VEGFR-2.[1][2][3] By binding to the ATP-binding site of the VEGFR-2 tyrosine kinase, they block VEGF-mediated signaling pathways that are crucial for angiogenesis, the formation of new blood vessels that supply tumors with essential nutrients.[11][12] This inhibition of angiogenesis effectively "starves" the tumor, impeding its growth and metastasis.[11] While the molecular target is the same, the improved pharmacokinetic profile of Apatinib-d8 could lead to a more sustained inhibition of VEGFR-2, potentially enhancing its anti-tumor activity.

Caption: Workflow for in vitro metabolic stability assessment.

In Vivo Pharmacokinetic Study in Rodents

This study is essential to understand how the in vitro differences translate to an in vivo setting. [13][14] Objective: To compare the pharmacokinetic profiles of Apatinib and Apatinib-d8 in rats following oral administration. [15][16] Protocol:

-

Dosing: A single oral dose of Apatinib or Apatinib-d8 is administered to separate groups of rats. [15]2. Blood Sampling: Blood samples are collected at various time points (e.g., 0.25, 0.5, 1, 2, 4, 8, 12, 24 hours) post-dosing.

-

Plasma Preparation: Plasma is separated from the blood samples by centrifugation.

-

Bioanalysis: The concentration of Apatinib or Apatinib-d8 in the plasma samples is determined using a validated LC-MS/MS method.

-

Pharmacokinetic Analysis: Key pharmacokinetic parameters (Cmax, Tmax, AUC, t½) are calculated to compare the two compounds.

Part 4: Therapeutic Implications and Future Directions

The anticipated improvements in the pharmacokinetic profile of Apatinib-d8 could have significant clinical implications. A longer half-life and increased drug exposure may lead to enhanced and more sustained anti-tumor efficacy. Furthermore, a more predictable pharmacokinetic profile could simplify dosing regimens and potentially reduce inter-patient variability. The potential for a better safety profile due to altered metabolite formation also warrants thorough investigation.

Future research should focus on comprehensive preclinical studies to fully characterize the pharmacokinetic, pharmacodynamic, and toxicological profiles of Apatinib-d8. Should these studies yield positive results, well-designed clinical trials will be necessary to confirm the therapeutic benefits of deuterated Apatinib in cancer patients.

References

-

Patsnap Synapse. What is Apatinib Mesylate used for? Published June 14, 2024. [Link]

-

ScienceOpen. Recent Updates on the Development of Deuterium-Containing Drugs for the Treatment of Cancer. Published October 4, 2022. [Link]

-

Shao L, Hewitt MC. The Kinetic Isotope Effect in the Search for Deuterated Drugs. Drug News Perspect. 2010;23(6):398-404. [Link]

-

Sy SK, Li J, Zhong D, et al. Population Pharmacokinetic and Covariate Analysis of Apatinib, an Oral Tyrosine Kinase Inhibitor, in Healthy Volunteers and Patients with Solid Tumors. Clin Pharmacokinet. 2017;56(1):65-78. [Link]

-

Geng Z, Wang Z, Xu H, et al. Apatinib: A Novel Antiangiogenic Drug in Monotherapy or Combination Immunotherapy for Digestive System Malignancies. Front Oncol. 2021;11:709537. [Link]

-

Li J, Zhao X, Chen L, et al. Metabolism and pharmacokinetics of novel selective vascular endothelial growth factor receptor-2 inhibitor apatinib in humans. Drug Metab Dispos. 2013;41(5):1037-1050. [Link]

-

Taylor & Francis Online. Apatinib – Knowledge and References. [Link]

-

Zhang H. Apatinib for molecular targeted therapy in tumor. Drug Des Devel Ther. 2015;9:6075-6081. [Link]

-

ResearchGate. (PDF) Metabolism and Pharmacokinetics of Novel Selective Vascular Endothelial Growth Factor Receptor-2 Inhibitor Apatinib in Humans. [Link]

-

Wikipedia. Apatinib. [Link]

-

Corning Life Sciences. In vitro Assessment of Metabolic Stability in Suspension Cryopreserved Hepatocytes. [Link]

-

protocols.io. In-Vivo Mouse and Rat PK Bioanalysis. Published August 3, 2025. [Link]

-

Buteau K, et al. Deuterium in drug discovery: progress, opportunities and challenges. Nat Rev Drug Discov. 2023;22(8):623-644. [Link]

-

National Cancer Institute. Guide to NCL In Vivo Studies: Efficacy, Pharmacokinetics and Toxicology. [Link]

-

Evotec. Microsomal Stability. [Link]

-

Singh S, et al. Pharmacokinetic Study and Bioavailability of a Novel Synthetic Trioxane Antimalarial Compound 97/63 in Rats. J Bioequiv Availab. 2010;2(3):56-60. [Link]

-

Bertin Bioreagent. Apatinib-d8. [Link]

-

Jia L, et al. An Automated High-Throughput Metabolic Stability Assay Using an Integrated High-Resolution Accurate Mass Method and Automated Data Analysis Software. J Lab Autom. 2011;16(2):122-132. [Link]

-

Optibrium. Prediction of In Vivo Pharmacokinetic Parameters and Time− Exposure Curves in Rats Using Machine Learning from the Chemical Structure. Published April 12, 2022. [Link]

-

MTT-SME. In vitro drug metabolism: for the selection of your lead compounds. [Link]

-

Pharmaffiliates. Apatinib-d8 Hydrochloride. [Link]

Sources

- 1. benchchem.com [benchchem.com]

- 2. Apatinib - Wikipedia [en.wikipedia.org]

- 3. pharmaffiliates.com [pharmaffiliates.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. isotope-science.alfa-chemistry.com [isotope-science.alfa-chemistry.com]

- 6. The kinetic isotope effect in the search for deuterated drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Deuterium in drug discovery: progress, opportunities and challenges - PMC [pmc.ncbi.nlm.nih.gov]

- 8. scienceopen.com [scienceopen.com]

- 9. medchemexpress.com [medchemexpress.com]

- 10. medchemexpress.com [medchemexpress.com]

- 11. What is Apatinib Mesylate used for? [synapse.patsnap.com]

- 12. dovepress.com [dovepress.com]

- 13. In-Vivo Mouse and Rat PK Bioanalysis [protocols.io]

- 14. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]

- 15. Pharmacokinetic Study and Bioavailability of a Novel Synthetic Trioxane Antimalarial Compound 97/63 in Rats - PMC [pmc.ncbi.nlm.nih.gov]

- 16. optibrium.com [optibrium.com]

Apatinib-d8: A Technical Guide to its Application as a VEGFR2 Inhibitor Isotopic Analog in Research and Development

Abstract

This technical guide provides an in-depth exploration of Apatinib-d8, the deuterated isotopic analog of Apatinib, a potent and selective vascular endothelial growth factor receptor 2 (VEGFR2) inhibitor. Designed for researchers, scientists, and drug development professionals, this document elucidates the critical role of Apatinib-d8 in preclinical and clinical research. We will delve into the mechanistic underpinnings of VEGFR2 inhibition, the strategic advantages of isotopic labeling in pharmacokinetic and metabolic studies, and provide detailed, field-proven protocols for the effective utilization of Apatinib-d8 in both in vitro and in vivo settings. The overarching goal is to equip the scientific community with the necessary knowledge and methodologies to leverage Apatinib-d8 for advancing cancer research and anti-angiogenic drug development.

Introduction: The Significance of Apatinib and the Rationale for Apatinib-d8

Apatinib is an orally administered, small-molecule tyrosine kinase inhibitor that has demonstrated significant anti-tumor activity in a range of malignancies.[1] Its primary mechanism of action is the highly selective inhibition of VEGFR2, a key mediator of angiogenesis—the formation of new blood vessels from pre-existing ones.[2][3] By blocking the VEGF signaling pathway, Apatinib effectively hinders the proliferation and migration of endothelial cells, thereby suppressing tumor growth and metastasis.[3][4]

In the rigorous landscape of drug development, understanding a compound's absorption, distribution, metabolism, and excretion (ADME) profile is paramount. This is where isotopically labeled compounds, such as Apatinib-d8, become indispensable tools. Apatinib-d8 is the deuterated form of Apatinib, where eight hydrogen atoms on the cyanocyclopentyl group have been replaced with deuterium.[5] This isotopic substitution renders the molecule chemically identical to Apatinib in terms of its biological activity but provides a distinct mass signature that is readily detectable by mass spectrometry.

The use of stable isotopes like deuterium offers a powerful method for quantitative analysis in biological systems.[6][7] Apatinib-d8 is primarily intended for use as an internal standard in analytical methods like gas chromatography-mass spectrometry (GC-MS) or liquid chromatography-mass spectrometry (LC-MS) for the precise quantification of Apatinib in complex biological matrices.[5][8] This is crucial for accurate pharmacokinetic (PK) and pharmacodynamic (PD) modeling, which are foundational to determining appropriate dosing regimens and understanding drug disposition.[9][10]

Physicochemical Properties and Synthesis of Apatinib-d8

Apatinib-d8 shares the same core structure as Apatinib, with the notable exception of the deuterium labeling.

| Property | Value | Reference |

| Formal Name | N-[4-(1-cyanocyclopentyl-2,2,3,3,4,4,5,5-d8)phenyl]-2-[(4-pyridinylmethyl)amino]-3-pyridinecarboxamide | [5] |

| CAS Number | 2468771-43-7 | [5] |

| Molecular Formula | C24H15D8N5O | [5] |

| Formula Weight | 405.5 g/mol | [5] |

| Purity | >99% deuterated forms (d1-d8) | [5] |

| Solubility | Soluble in DMSO | [5] |

The synthesis of Apatinib-d8 involves the incorporation of deuterium atoms into the cyclopentyl ring of a precursor molecule. This is typically achieved through methods that facilitate hydrogen-deuterium exchange reactions under specific catalytic conditions. The final steps of the synthesis would then follow the established synthetic route for Apatinib. The high isotopic enrichment ensures minimal interference from the unlabeled compound during mass spectrometric analysis.

Mechanism of Action: Targeting the VEGFR2 Signaling Pathway

VEGFR2 is a receptor tyrosine kinase that plays a central role in mediating the biological effects of VEGF-A. The binding of VEGF-A to VEGFR2 induces receptor dimerization and autophosphorylation of specific tyrosine residues in the intracellular domain. This phosphorylation cascade activates downstream signaling pathways, including the RAF/MEK/ERK and PI3K/AKT pathways, which are critical for endothelial cell proliferation, migration, survival, and vascular permeability.[2][11]

Apatinib exerts its anti-angiogenic effects by competitively binding to the ATP-binding site of the VEGFR2 tyrosine kinase domain, thereby inhibiting its autophosphorylation and subsequent downstream signaling.[2] This blockade of the VEGF/VEGFR2 axis leads to the inhibition of tumor-induced angiogenesis.[1]

Caption: Apatinib inhibits VEGFR2 signaling, blocking downstream pathways.

Experimental Protocols and Applications of Apatinib-d8

The primary application of Apatinib-d8 is as an internal standard for the accurate quantification of Apatinib in various biological samples.

Quantitative Analysis of Apatinib using LC-MS/MS with Apatinib-d8 Internal Standard

Rationale: The addition of a known concentration of Apatinib-d8 to a sample prior to processing allows for the correction of any analyte loss during sample preparation and variations in instrument response. This "stable isotope dilution" method is considered the gold standard for quantitative bioanalysis.

Protocol:

-

Sample Preparation:

-

To 100 µL of plasma, serum, or tissue homogenate, add 10 µL of Apatinib-d8 internal standard solution (concentration to be optimized based on the expected range of Apatinib concentrations).

-

Perform protein precipitation by adding 300 µL of acetonitrile.

-

Vortex for 1 minute and centrifuge at 12,000 x g for 10 minutes.

-

Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen.

-

Reconstitute the residue in 100 µL of the mobile phase.

-

-

LC-MS/MS Conditions:

-

LC Column: A C18 column (e.g., 50 x 2.1 mm, 1.9 µm) is suitable for separation.[12][13]

-

Mobile Phase: A gradient of ammonium acetate in water and acetonitrile is commonly used.[12][14]

-

Mass Spectrometry: A triple quadrupole mass spectrometer operating in positive ion electrospray ionization (ESI+) mode is used.

-

MRM Transitions:

-

Apatinib: Monitor the transition of the parent ion to a specific product ion (e.g., m/z 398.1 → 211.9).[14]

-

Apatinib-d8: Monitor the corresponding transition for the deuterated analog (e.g., m/z 406.1 → 211.9).

-

-

Data Analysis: The peak area ratio of Apatinib to Apatinib-d8 is used to construct a calibration curve and quantify the concentration of Apatinib in the unknown samples.

-

In Vitro Evaluation of Apatinib's Anti-Angiogenic Activity

While Apatinib-d8 is not directly used in these assays, understanding the assays for the parent compound is crucial for interpreting the significance of pharmacokinetic data obtained using the deuterated analog.

Rationale: This assay directly measures the ability of Apatinib to inhibit the enzymatic activity of VEGFR2.

Protocol (ELISA-based):

-

Coat a 96-well plate with a substrate peptide for VEGFR2.[15]

-

Add recombinant human VEGFR2 kinase enzyme to the wells.

-

Add varying concentrations of Apatinib or a vehicle control.

-

Initiate the kinase reaction by adding ATP.

-

Incubate for a specified time at room temperature.

-

Stop the reaction and wash the wells.

-

Add a phospho-tyrosine specific antibody conjugated to horseradish peroxidase (HRP).[16]

-

Add a chemiluminescent or colorimetric HRP substrate and measure the signal.[15]

-

Calculate the IC50 value of Apatinib, which is the concentration required to inhibit 50% of the VEGFR2 kinase activity.

| Compound | VEGFR2 IC50 | Reference |

| Apatinib | 1 nM | [5][8] |

Rationale: These cell-based assays assess the functional consequences of VEGFR2 inhibition on endothelial cells, which are the primary cellular targets of anti-angiogenic therapies. Human Umbilical Vein Endothelial Cells (HUVECs) are commonly used.[5]

-

Proliferation Assay (e.g., MTT or BrdU assay): HUVECs are seeded in 96-well plates and treated with VEGF and varying concentrations of Apatinib. Cell viability or DNA synthesis is measured after a set incubation period.

-

Migration Assay (e.g., Transwell or wound healing assay): The ability of Apatinib to inhibit VEGF-induced migration of HUVECs across a porous membrane or into a "scratched" area of a cell monolayer is quantified.[17]

-

Tube Formation Assay: HUVECs are plated on a basement membrane extract (e.g., Matrigel) and treated with VEGF and Apatinib. The formation of capillary-like structures is observed and quantified.[5][17]

Caption: Workflow for in vitro evaluation of Apatinib's anti-angiogenic activity.

In Vivo Xenograft Tumor Models

Rationale: Animal models are essential for evaluating the efficacy of anti-cancer drugs in a physiological context. Xenograft models, where human tumor cells are implanted into immunocompromised mice, are widely used to study anti-angiogenic effects.[18][19]

Protocol:

-

Tumor Implantation: Subcutaneously inject a suspension of human cancer cells (e.g., gastric, colorectal) into the flank of immunocompromised mice.[4]

-

Tumor Growth and Treatment: Once tumors reach a palpable size, randomize the mice into treatment and control groups.

-

Administer Apatinib (or vehicle control) orally, daily.

-

Pharmacokinetic Analysis: At designated time points, collect blood samples. Use the LC-MS/MS method with Apatinib-d8 as the internal standard to determine the plasma concentration of Apatinib.

-

Efficacy Assessment: Monitor tumor volume regularly. At the end of the study, excise tumors for weight measurement and histological analysis (e.g., microvessel density staining with CD34).

-

Data Analysis: Compare tumor growth inhibition and microvessel density between the treated and control groups. Correlate these efficacy endpoints with the pharmacokinetic data.

Pharmacokinetics and Metabolism of Apatinib

Understanding the metabolic fate of Apatinib is crucial for interpreting its efficacy and safety profile. Apatinib is extensively metabolized in humans, primarily by the cytochrome P450 enzyme CYP3A4/5, with minor contributions from CYP2D6, CYP2C9, and CYP2E1.[20] The main biotransformation pathways include hydroxylation, N-dealkylation, N-oxidation, and subsequent glucuronidation.[20][21]

Several active metabolites of Apatinib have been identified, although their contribution to the overall pharmacological activity is generally less than that of the parent drug.[20][22] The use of Apatinib-d8 as an internal standard is critical for the accurate quantification of not only Apatinib but also its metabolites, provided that deuterated standards for the metabolites are also available.

| Pharmacokinetic Parameter | Value | Reference |

| Primary Metabolizing Enzymes | CYP3A4/5 | [20] |

| Mean Half-life (T1/2) | ~9 hours | [1] |

| Time to Peak Plasma Concentration (Cmax) | 3-4 hours | [1] |

| Excretion | Primarily in feces (~70%), with a smaller portion in urine (~7%) | [20] |

Conclusion and Future Perspectives

Apatinib-d8 is an invaluable tool for researchers and drug developers working on Apatinib and other VEGFR2 inhibitors. Its role as an internal standard in quantitative bioanalysis ensures the generation of high-quality, reliable pharmacokinetic and metabolic data, which is a prerequisite for successful drug development and regulatory approval.[23][24][25][26] The methodologies outlined in this guide provide a robust framework for the preclinical and clinical investigation of Apatinib.

Future research will likely focus on further elucidating the complex interplay between Apatinib's pharmacokinetics, its metabolic profile, and its pharmacodynamic effects in diverse patient populations. The use of Apatinib-d8 will continue to be central to these efforts, enabling more precise therapeutic drug monitoring and personalized medicine approaches in oncology.

References

-

Li, F., et al. (2018). Apatinib, a selective VEGFR2 inhibitor, improves the delivery of chemotherapeutic agents to tumors by normalizing tumor vessels in LoVo colon cancer xenograft mice. Cancer Management and Research, 10, 1847–1858. [Link]

-

Roviello, G., et al. (2020). VEGFR-2 Inhibitor Apatinib Hinders Endothelial Cells Progression Triggered by Irradiated Gastric Cancer Cells-derived Exosomes. Cancers (Basel), 12(5), 1296. [Link]

-

Ding, J., et al. (2013). Metabolism and pharmacokinetics of novel selective vascular endothelial growth factor receptor-2 inhibitor apatinib in humans. Drug Metabolism and Disposition, 41(6), 1195–1207. [Link]

-

Meng, F., et al. (2021). Design, synthesis, and in vitro and in vivo anti-angiogenesis study of a novel vascular endothelial growth factor receptor-2 (VEGFR-2) inhibitor based on 1,2,3-triazole scaffold. European Journal of Medicinal Chemistry, 213, 113083. [Link]

-

Peng, S., et al. (2021). Apatinib: A Novel Antiangiogenic Drug in Monotherapy or Combination Immunotherapy for Digestive System Malignancies. Frontiers in Oncology, 11, 709536. [Link]

-

Sy, S. K., et al. (2016). Population Pharmacokinetic and Covariate Analysis of Apatinib, an Oral Tyrosine Kinase Inhibitor, in Healthy Volunteers and Patients with Solid Tumors. Clinical Pharmacokinetics, 55(12), 1581–1594. [Link]

-

Zuo, C., et al. (2024). Establishment and validation of a population pharmacokinetic model for apatinib in patients with tumors. BMC Cancer, 24(1), 1346. [Link]

-

VEGF165:VEGFR2 [Biotinylated] Inhibitor Screening Chemiluminescence Assay Kit. (n.d.). BPS Bioscience. Retrieved from [Link]

-

In vitro VEGFR-2 inhibitory assay. (n.d.). ResearchGate. Retrieved from [Link]

-

What is the mechanism of Apatinib Mesylate? (2024, July 17). Patsnap Synapse. Retrieved from [Link]

-

Wang, Y., et al. (2022). Effect of X-ray radiation on the pharmacokinetics of apatinib in vivo in rats. Frontiers in Pharmacology, 13, 961725. [Link]

-

Apatinib. (n.d.). In Wikipedia. Retrieved from [Link]

-

El-Sayed, M. A. A., et al. (2021). Discovery of new VEGFR-2 inhibitors based on bis([5][8][27]triazolo)[4,3-a:3',4'-c]quinoxaline derivatives as anticancer agents and apoptosis inducers. Bioorganic Chemistry, 112, 104938. [Link]

-

Jensen, J. H., et al. (2012). Early detection of antiangiogenic treatment responses in a mouse xenograft tumor model using quantitative perfusion MRI. Magnetic Resonance in Medicine, 68(5), 1575–1584. [Link]

-

Liu, X., et al. (2018). Apatinib affect VEGF-mediated cell proliferation, migration, invasion via blocking VEGFR2/RAF/MEK/ERK and PI3K/AKT pathways in cholangiocarcinoma cell. BMC Gastroenterology, 18(1), 177. [Link]

-

VEGFR2 (KDR) Kinase Assay Kit. (n.d.). BPS Bioscience. Retrieved from [Link]

-

Guidance for Industry and Researchers - Radioactive Drug Research Committee (RDRC) Program. (2010). U.S. Food and Drug Administration. Retrieved from [Link]

-

Guan, X., et al. (2020). Determination of apatinib and its three active metabolites by UPLC-MS/MS in a Phase IV clinical trial in NSCLC patients. Bioanalysis, 12(1), 15–26. [Link]

-

The importance of isotopic labelling in drug development: strategies and integration with biocatalysis and physical sciences. (2023, June 15). Chemicals Knowledge Hub. Retrieved from [Link]

-

Xenograft Models For Drug Discovery. (n.d.). Reaction Biology. Retrieved from [Link]

-

Determination of apatinib and its three active metabolites by UPLC-MS/MS in a Phase IV clinical trial in NSCLC patients. (2020). ResearchGate. Retrieved from [Link]

-

Introduction to Stable Isotope Labeling and How It Supports Drug Development for Rare Diseases. (2024, November 21). Metabolic Solutions. Retrieved from [Link]

-

Introduction to Stable Isotope Labeling and How It Supports Drug Development for Rare Diseases. (2024, November 21). Metabolic Solutions. Retrieved from [Link]

-

Ding, J., et al. (2012). Simultaneous determination of apatinib and its four major metabolites in human plasma using liquid chromatography-tandem mass spectrometry and its application to a pharmacokinetic study. Journal of Chromatography B, 895-896, 108–115. [Link]

-

Chaudhari, P. J., et al. (2024). Recent updates on potential of VEGFR-2 small-molecule inhibitors as anticancer agents. RSC Medicinal Chemistry. [Link]

-

Clinical Studies Section of Labeling for Human Prescription Drug and Biological Products — Content and Format. (2025, January 31). U.S. Food and Drug Administration. Retrieved from [Link]

-

Application of Stable Isotope-Labeled Compounds in Metabolism and in Metabolism-Mediated Toxicity Studies. (2007). Chemical Research in Toxicology, 20(3), 353-369. [Link]

-

Regulations For Clinical Trial Labeling. (2021, June 10). Premium Label & Packaging Solutions. Retrieved from [Link]

-

Welti, J., et al. (2013). Mouse models for studying angiogenesis and lymphangiogenesis in cancer. Molecular Oncology, 7(4), 724–736. [Link]

-

Isotopic Labeling of Metabolites in Drug Discovery Applications. (2025, August 6). ResearchGate. Retrieved from [Link]

-

CAS No : 2468771-44-8 | Product Name : Apatinib-d8 Hydrochloride | Pharmaffiliates. (n.d.). Retrieved from [Link]

-

Human MM Xenograft Model to Study Tumor features | Protocol Preview. (2022, July 7). YouTube. Retrieved from [Link]

-

Clinical Studies Section of Labeling for Human Prescription Drug and Biological Products — Content and format. (n.d.). U.S. Food and Drug Administration. Retrieved from [Link]

-

Patient-Derived Xenograft Models (PDX). (n.d.). Genesis Drug Discovery & Development. Retrieved from [Link]

Sources

- 1. Apatinib: A Novel Antiangiogenic Drug in Monotherapy or Combination Immunotherapy for Digestive System Malignancies - PMC [pmc.ncbi.nlm.nih.gov]

- 2. What is the mechanism of Apatinib Mesylate? [synapse.patsnap.com]

- 3. Apatinib - Wikipedia [en.wikipedia.org]

- 4. Apatinib, a selective VEGFR2 inhibitor, improves the delivery of chemotherapeutic agents to tumors by normalizing tumor vessels in LoVo colon cancer xenograft mice - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Apatinib-d8 | CAS 2468771-43-7 | Cayman Chemical | Biomol.com [biomol.com]

- 6. chemicalsknowledgehub.com [chemicalsknowledgehub.com]

- 7. metsol.com [metsol.com]

- 8. medchemexpress.com [medchemexpress.com]

- 9. metsol.com [metsol.com]

- 10. pubs.acs.org [pubs.acs.org]

- 11. Apatinib affect VEGF-mediated cell proliferation, migration, invasion via blocking VEGFR2/RAF/MEK/ERK and PI3K/AKT pathways in cholangiocarcinoma cell - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Determination of apatinib and its three active metabolites by UPLC-MS/MS in a Phase IV clinical trial in NSCLC patients - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. d-nb.info [d-nb.info]

- 15. bpsbioscience.com [bpsbioscience.com]

- 16. HTScan® VEGF Receptor 2 Kinase Assay Kit | Cell Signaling Technology [cellsignal.com]

- 17. Design, synthesis, and in vitro and in vivo anti-angiogenesis study of a novel vascular endothelial growth factor receptor-2 (VEGFR-2) inhibitor based on 1,2,3-triazole scaffold - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Early detection of antiangiogenic treatment responses in a mouse xenograft tumor model using quantitative perfusion MRI - PMC [pmc.ncbi.nlm.nih.gov]

- 19. reactionbiology.com [reactionbiology.com]

- 20. Metabolism and pharmacokinetics of novel selective vascular endothelial growth factor receptor-2 inhibitor apatinib in humans - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. Frontiers | Effect of X-ray radiation on the pharmacokinetics of apatinib in vivo in rats [frontiersin.org]

- 22. Simultaneous determination of apatinib and its four major metabolites in human plasma using liquid chromatography-tandem mass spectrometry and its application to a pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 23. fda.gov [fda.gov]

- 24. fda.gov [fda.gov]

- 25. premiumlabelandpackaging.com [premiumlabelandpackaging.com]

- 26. fda.gov [fda.gov]

- 27. semanticscholar.org [semanticscholar.org]

Methodological & Application

Application Notes and Protocols: Establishing an Optimized Apatinib-d8 Internal Standard Concentration for Robust LC-MS/MS Quantification of Apatinib

Abstract

This technical guide provides a detailed methodology for the determination and application of an optimal concentration of Apatinib-d8 as a stable isotope-labeled internal standard (SIL-IS) for the quantitative analysis of Apatinib in biological matrices, specifically human plasma, using Liquid Chromatography with tandem mass spectrometry (LC-MS/MS). We will delve into the scientific rationale behind the selection of the internal standard concentration, provide step-by-step protocols for sample preparation and analysis, and present a framework for method validation in accordance with regulatory guidelines.

Introduction: The Critical Role of Internal Standards in Apatinib Bioanalysis

Apatinib is a potent oral tyrosine kinase inhibitor that selectively targets the vascular endothelial growth factor receptor 2 (VEGFR-2), playing a significant role in anti-angiogenic cancer therapy.[1] Accurate quantification of Apatinib in patient plasma is crucial for pharmacokinetic studies, therapeutic drug monitoring, and dose-optimization strategies to maximize efficacy while minimizing toxicity.[2]

LC-MS/MS has emerged as the gold standard for bioanalysis due to its high sensitivity, selectivity, and specificity. However, the accuracy and precision of LC-MS/MS assays can be compromised by several factors, including variability in sample preparation, matrix effects, and instrument response fluctuations.[3] To mitigate these variabilities, the use of an appropriate internal standard (IS) is indispensable.[4]

A SIL-IS, such as Apatinib-d8, is the preferred choice as it shares near-identical physicochemical properties with the analyte, Apatinib. This ensures that it behaves similarly during extraction, chromatography, and ionization, thereby effectively compensating for any variations throughout the analytical process.[3] The selection of an optimal and consistent concentration of the internal standard is a cornerstone of a robust and reliable bioanalytical method.

Rationale for Apatinib-d8 Concentration Selection

The fundamental principle of using an internal standard is to add a fixed, known concentration to all samples, including calibration standards, quality control (QC) samples, and unknown study samples.[5] The analyte's concentration is then determined by the ratio of its peak area to that of the IS.

The ideal concentration for Apatinib-d8 should be:

-

Sufficiently high to produce a stable and reproducible signal, well above the background noise.

-

Within the linear dynamic range of the mass spectrometer to avoid detector saturation.

-

Comparable to the expected concentration range of the analyte in the study samples. This ensures that the analyte and IS signals are of a similar magnitude, which can improve the precision of the ratio measurement.

-

Not so high as to cause isotopic interference with the analyte signal.

Based on published literature, the calibration curves for Apatinib in human plasma typically range from 1.00 ng/mL to 1000 ng/mL or 2 ng/mL to 1000 ng/mL.[1][6] Trough plasma concentrations in patients have been observed to be between 272.7 and 727.8 ng/mL.[2] Therefore, a concentration in the mid-to-high end of the lower part of the calibration range is a scientifically sound starting point for optimization.

This application note proposes and validates a working concentration of 100 ng/mL for the Apatinib-d8 internal standard. This concentration is expected to provide a robust signal across the typical Apatinib concentration range and is well-suited for most clinical and preclinical studies.

Experimental Protocols

Materials and Reagents

| Reagent/Material | Grade | Source |

| Apatinib (≥98% purity) | Reference Standard | Commercially Available |

| Apatinib-d8 (≥98% purity) | Reference Standard | Commercially Available |

| Acetonitrile | HPLC Grade | Fisher Scientific or equivalent |

| Methanol | HPLC Grade | Fisher Scientific or equivalent |

| Formic Acid (≥98%) | LC-MS Grade | Sigma-Aldrich or equivalent |

| Water, Ultrapure | Type I | In-house generation system |

| Human Plasma (K2EDTA) | Blank Matrix | Reputable bio-supplier |

Preparation of Stock and Working Solutions

Table 1: Stock and Working Solution Preparation

| Solution | Analyte | Solvent | Concentration | Storage |

| Stock Solution A | Apatinib | Methanol | 1 mg/mL | -20°C |

| Stock Solution B | Apatinib-d8 | Methanol | 1 mg/mL | -20°C |

| Working Solution A (Spiking) | Apatinib | Methanol/Water (50:50, v/v) | 100 µg/mL | 4°C |

| Working Solution B (IS) | Apatinib-d8 | Acetonitrile | 100 ng/mL | 4°C |

Protocol:

-

Stock Solutions: Accurately weigh approximately 10 mg of Apatinib and Apatinib-d8 into separate 10 mL volumetric flasks. Dissolve and bring to volume with methanol.

-

Working Solutions:

-

Apatinib Spiking Solution: Prepare serial dilutions from Stock Solution A using a mixture of methanol and water (50:50, v/v) to create calibration standards and QC samples.

-

Internal Standard Working Solution: Dilute Stock Solution B with acetonitrile to achieve the final working concentration of 100 ng/mL. This solution will be used for protein precipitation.

-

Preparation of Calibration Standards and Quality Control Samples

Protocol:

-

Prepare calibration standards by spiking appropriate amounts of Apatinib working solutions into blank human plasma to achieve final concentrations covering the desired analytical range (e.g., 1, 5, 10, 50, 100, 500, 800, 1000 ng/mL).

-

Prepare QC samples in blank human plasma at a minimum of three concentration levels: low (LQC, 3 ng/mL), medium (MQC, 150 ng/mL), and high (HQC, 750 ng/mL).

Sample Preparation: Protein Precipitation

Protein precipitation is a simple, fast, and effective method for extracting Apatinib from plasma.[1][6]

Caption: Protein Precipitation Workflow for Apatinib Analysis.

Step-by-Step Protocol:

-

To 50 µL of plasma sample (calibrator, QC, or unknown) in a 1.5 mL microcentrifuge tube, add 150 µL of the Apatinib-d8 internal standard working solution (100 ng/mL in acetonitrile).

-

Vortex the mixture vigorously for 30 seconds to ensure complete protein precipitation.

-

Centrifuge the samples at 14,000 rpm for 10 minutes at 4°C to pellet the precipitated proteins.

-

Carefully transfer the clear supernatant to an autosampler vial for LC-MS/MS analysis.

LC-MS/MS Instrumentation and Conditions

The following are typical starting conditions that should be optimized for the specific instrumentation used.

Table 2: Suggested LC-MS/MS Parameters

| Parameter | Condition |

| LC System | UPLC or HPLC system |

| Column | C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm) |

| Mobile Phase A | 0.1% Formic Acid in Water |

| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |

| Gradient | Start at 10% B, ramp to 90% B, hold, and re-equilibrate |

| Flow Rate | 0.4 mL/min |

| Column Temperature | 40°C |

| Injection Volume | 5 µL |

| Mass Spectrometer | Triple quadrupole mass spectrometer |

| Ionization Mode | Electrospray Ionization (ESI), Positive |

| MRM Transitions | Apatinib: m/z 474.3 → 361.2; Apatinib-d8: m/z 482.3 → 369.2 |

| Collision Energy | Optimize for maximum signal intensity |

| Source Temperature | 500°C |

Method Validation Framework

A comprehensive validation of the bioanalytical method should be performed in accordance with regulatory guidelines, such as those from the U.S. Food and Drug Administration (FDA).[5]

Sources

- 1. researchgate.net [researchgate.net]

- 2. Quantification of the Plasma Concentration of Apatinib by 2-Dimensional Liquid Chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. A stable isotope-labeled internal standard is essential for correcting for the interindividual variability in the recovery of lapatinib from cancer patient plasma in quantitative LC-MS/MS analysis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. A stable isotope-labeled internal standard is essential for correcting for the interindividual variability in the recovery of lapatinib from cancer patient plasma in quantitative LC-MS/MS analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 5. database.ich.org [database.ich.org]

- 6. researchgate.net [researchgate.net]

Apatinib-d8 application in pharmacokinetic (PK) studies

Application Note: High-Precision Pharmacokinetic Profiling of Apatinib (Rivoceranib) Using Stable Isotope Dilution LC-MS/MS

Executive Summary

This application note details a robust, self-validating protocol for the bioanalysis of Apatinib (Rivoceranib, YN968D1) in biological matrices. While early studies utilized structural analogs (e.g., Vatalanib, Tinidazole) as internal standards (IS), modern regulatory standards (FDA/EMA) increasingly favor stable isotope-labeled internal standards (SIL-IS) to compensate for matrix effects and ionization suppression.

This guide focuses on the application of Apatinib-d8 (deuterated analog) to achieve superior precision in pharmacokinetic (PK) and drug-drug interaction (DDI) studies, particularly those involving CYP3A4 metabolism.

Scientific Rationale & Chemical Context

Apatinib is a small-molecule tyrosine kinase inhibitor (TKI) targeting VEGFR-2.[1] Its bioanalysis is complicated by significant hydrophobic interactions and susceptibility to matrix effects in plasma.

-

Analyte: Apatinib (

) -

Internal Standard: Apatinib-d8 (Octadeuterated Apatinib)

-

Mechanism of Improvement: Apatinib-d8 co-elutes with the analyte, experiencing the exact same ionization suppression/enhancement events in the electrospray source. This provides a dynamic, real-time correction factor that structural analogs cannot offer.

Metabolic Context (The "Why" of PK)

Apatinib is primarily metabolized by CYP3A4 , producing hydroxylated metabolites (M1-1, M1-2). Accurate quantification is critical when assessing DDIs with CYP3A4 inducers (e.g., Rifampin) or inhibitors (e.g., Itraconazole).

Experimental Workflow Visualization

The following diagram outlines the "Gold Standard" workflow for processing plasma samples using Protein Precipitation (PPT), designed to minimize carryover and maximize recovery.

Figure 1: High-throughput bioanalytical workflow for Apatinib quantification using Protein Precipitation (PPT).

Detailed Protocol: LC-MS/MS Method

Reagents & Stock Preparation

-

Primary Stock: Dissolve Apatinib Mesylate and Apatinib-d8 in DMSO to 1.0 mg/mL.

-

Working Solution: Dilute stocks in 50% Methanol to achieve calibration standards (1.0 – 2000 ng/mL).

-

IS Working Solution: Dilute Apatinib-d8 to a fixed concentration (e.g., 50 ng/mL) in Acetonitrile (this serves as the precipitating agent).

Sample Preparation (Protein Precipitation)

-

Aliquot 50 µL of plasma (K2EDTA) into a 1.5 mL Eppendorf tube.

-

Add 150 µL of IS Working Solution (Acetonitrile containing Apatinib-d8).

-

Note: Using the IS in the crash solvent ensures immediate normalization of extraction efficiency.

-

-

Vortex vigorously for 3 minutes .

-

Centrifuge at 13,000 rpm for 10 minutes at 4°C.

-

Transfer 100 µL of supernatant to an autosampler vial containing 100 µL of water (to improve peak shape on C18 columns).

LC-MS/MS Parameters

Chromatography (UHPLC):

-

Column: Agilent Zorbax Eclipse XDB-C18 (2.1 × 50 mm, 1.8 µm) or equivalent.

-

Mobile Phase A: 5 mM Ammonium Acetate + 0.1% Formic Acid in Water.[1]

-

Mobile Phase B: Acetonitrile.

-

Flow Rate: 0.4 mL/min.[2]

-

Gradient:

-

0.0 - 0.5 min: 20% B

-

0.5 - 3.0 min: 20% -> 90% B

-

3.0 - 4.0 min: 90% B (Wash)

-

4.1 - 5.5 min: 20% B (Re-equilibration)

-

Mass Spectrometry (ESI+):

-

Source: Electrospray Ionization (Positive Mode).[2][3][4][5]

-

Spray Voltage: 4500 V.

-

Temperature: 500°C.[4]

MRM Transitions (Critical Step): The exact fragmentation of the d8 isotope depends on the labeling position. The transitions below assume a standard label on the cyclohexyl/non-cleaved moiety. Always perform a "Product Ion Scan" on your specific lot of IS.

| Analyte | Precursor Ion ( | Product Ion ( | Collision Energy (eV) | Role |

| Apatinib | 398.2 | 212.1 | 35 | Quantifier |

| Apatinib | 398.2 | 197.1 | 45 | Qualifier |

| Apatinib-d8 | 406.2 | 212.1* | 35 | Internal Standard |

*Note: If the d8 label is located on the fragment lost during collision, the product ion will remain 212.1. If the label is on the retained fragment, the product ion will shift to ~220.1. Verify experimentally.

Method Validation Criteria (Self-Validating System)

To ensure the method is trustworthy, the following acceptance criteria must be met during the validation phase (based on FDA/EMA Bioanalytical Guidelines).

| Parameter | Acceptance Criteria | Scientific Rationale |

| Linearity | Ensures accurate quantification across the wide dynamic range of TKIs. | |

| Accuracy | ±15% (±20% at LLOQ) | Verifies the method measures the "true" value. |

| Precision (CV) | <15% (<20% at LLOQ) | Ensures reproducibility across multiple runs. |

| Matrix Effect | 85-115% (IS Normalized) | Crucial: The IS-normalized matrix factor must be close to 1.0. If Apatinib is suppressed by 30%, Apatinib-d8 should also be suppressed by 30%, cancelling the error. |

| Recovery | Consistent (>70% preferred) | High recovery is less critical than consistent recovery when using a SIL-IS. |

Pharmacokinetic Application: CYP3A4 Pathway[6][7]

Understanding the metabolic fate of Apatinib is essential for interpreting PK data. The diagram below illustrates the primary metabolic pathways that necessitate high-sensitivity measurement.

Figure 2: Primary metabolic pathways of Apatinib mediated by CYP enzymes, highlighting the metabolites that may require simultaneous monitoring.

Troubleshooting & Optimization

-

Peak Tailing: Apatinib is a basic compound. If peak tailing occurs, increase the Ammonium Acetate concentration to 10 mM or verify the pH of the aqueous phase is ~3.5-4.0.

-

Carryover: TKIs are "sticky." If carryover >20% of LLOQ is observed in blanks after a high standard, implement a needle wash of Acetonitrile:Isopropanol:Acetone (40:40:20) .

-

Isotope Interference: Ensure the Apatinib-d8 stock does not contain unlabeled Apatinib (check the Certificate of Analysis for isotopic purity, usually >99%).

References

-

Ding, J., et al. (2012). "Simultaneous determination of apatinib and its four major metabolites in human plasma using liquid chromatography–tandem mass spectrometry and its application to a pharmacokinetic study." Journal of Chromatography B, 895, 108-115.[1]

-

FDA Guidance for Industry. (2018). "Bioanalytical Method Validation." U.S. Department of Health and Human Services.

-

Geng, P., et al. (2013). "Metabolism and pharmacokinetics of novel selective vascular endothelial growth factor receptor-2 inhibitor apatinib in humans." Xenobiotica, 43(11), 1029-1040.

-

Liu, X., et al. (2017). "Pharmacokinetic Drug Interactions of Apatinib With Rifampin and Itraconazole." The Journal of Clinical Pharmacology, 58(3).

Sources

- 1. Simultaneous determination of apatinib and its four major metabolites in human plasma using liquid chromatography-tandem mass spectrometry and its application to a pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. public-pages-files-2025.frontiersin.org [public-pages-files-2025.frontiersin.org]

- 4. LC-MS/MS assay for the quantitation of the tyrosine kinase inhibitor neratinib in human plasma - PMC [pmc.ncbi.nlm.nih.gov]

- 5. medrxiv.org [medrxiv.org]

Application Note: A Robust UPLC-MS/MS Method for the Quantification of Apatinib in Human Plasma Using a Deuterated Internal Standard

Abstract

This application note details a highly selective and sensitive Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS) method for the quantitative analysis of Apatinib in human plasma. Apatinib, a potent tyrosine kinase inhibitor, is a critical agent in targeted cancer therapy.[1] Accurate measurement of its plasma concentrations is paramount for pharmacokinetic studies and therapeutic drug monitoring. This method employs Apatinib-d8 as a stable isotope-labeled internal standard (SIL-IS) to ensure the highest level of accuracy and precision. The protocol herein provides a comprehensive guide, from sample preparation through to data acquisition, and is grounded in the principles outlined by the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA) for bioanalytical method validation.[2][3]

Introduction: The Rationale for Apatinib Quantification

Apatinib is an orally administered, small-molecule tyrosine kinase inhibitor that selectively targets the vascular endothelial growth factor receptor-2 (VEGFR-2).[1] By inhibiting VEGFR-2, Apatinib effectively blocks downstream signaling pathways involved in tumor angiogenesis, thereby restricting tumor growth and metastasis.[1] Given its significant therapeutic potential, a robust and reliable analytical method for the quantification of Apatinib in biological matrices is essential for drug development professionals and clinical researchers.

The use of a stable isotope-labeled internal standard, such as Apatinib-d8, is the gold standard in quantitative mass spectrometry. A SIL-IS co-elutes with the analyte and experiences similar ionization effects, thereby compensating for variations in sample preparation and instrument response. This approach significantly enhances the method's robustness and reliability. This application note provides a detailed protocol for a UPLC-MS/MS method that has been optimized for the sensitive and specific quantification of Apatinib in human plasma, utilizing Apatinib-d8 as the internal standard.

Materials and Methods

Chemicals and Reagents

-

Apatinib reference standard (≥98% purity)

-

Apatinib-d8 (≥99% deuterated forms)[4]

-

LC-MS grade acetonitrile, methanol, and water

-

Formic acid (≥98%)

-

Human plasma (sourced from an accredited biobank)

Instrumentation

-

UPLC System: A high-performance liquid chromatography system capable of generating pressures required for sub-2 µm particle columns.

-

Mass Spectrometer: A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.

Chromatographic and Mass Spectrometric Conditions

The following tables summarize the optimized UPLC and MS/MS parameters for the analysis of Apatinib and Apatinib-d8.

Table 1: UPLC Parameters

| Parameter | Condition |

| Column | Acquity UPLC BEH C18 (2.1 x 50 mm, 1.7 µm) |

| Mobile Phase A | 0.1% Formic Acid in Water |

| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |

| Flow Rate | 0.4 mL/min |

| Gradient | 30% B to 90% B over 2.5 min, hold at 90% B for 1 min, return to 30% B and equilibrate for 1.5 min |

| Injection Volume | 5 µL |

| Column Temperature | 40 °C |

| Total Run Time | 5.0 min |

Table 2: MS/MS Transition Parameters

| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Dwell Time (ms) | Collision Energy (eV) |

| Apatinib | 398.2 | 212.1 | 100 | 32 |

| Apatinib-d8 | 406.2 | 212.1 | 100 | 32 |

Rationale for Parameter Selection: The choice of a C18 stationary phase provides excellent retention and separation for the moderately hydrophobic Apatinib molecule. The gradient elution ensures efficient separation from endogenous plasma components and a sharp peak shape. The use of formic acid in the mobile phase promotes protonation of the analytes, which is essential for positive mode electrospray ionization. The Multiple Reaction Monitoring (MRM) transitions were selected based on the characteristic fragmentation pattern of Apatinib, where the precursor ion ([M+H]+) fragments to a stable product ion.[5] For Apatinib-d8, the precursor ion is shifted by +8 Da due to the deuterium labels on the cyclopentyl ring, while the product ion remains the same as the fragmentation occurs on the other side of the molecule.[4][5]

Experimental Protocols

Standard and Quality Control (QC) Sample Preparation

-

Primary Stock Solutions (1 mg/mL): Accurately weigh and dissolve Apatinib and Apatinib-d8 in methanol to prepare individual primary stock solutions.

-

Working Standard Solutions: Prepare serial dilutions of the Apatinib primary stock solution in 50:50 (v/v) methanol:water to create working standard solutions for the calibration curve and QC samples.

-

Internal Standard Working Solution (100 ng/mL): Dilute the Apatinib-d8 primary stock solution in 50:50 (v/v) methanol:water.

-

Calibration Curve and QC Samples: Spike blank human plasma with the appropriate Apatinib working standard solutions to prepare calibration standards (e.g., 1, 5, 10, 50, 100, 500, 1000 ng/mL) and QC samples (e.g., low, medium, and high concentrations).

Sample Preparation: Protein Precipitation

Protein precipitation is a rapid and effective method for removing the bulk of proteins from plasma samples, which can interfere with the analysis.[6]

-

Sample Aliquoting: To 100 µL of plasma sample (blank, standard, QC, or unknown) in a microcentrifuge tube, add 20 µL of the Apatinib-d8 internal standard working solution (100 ng/mL).

-

Precipitation: Add 300 µL of ice-cold acetonitrile to each tube. The 3:1 ratio of acetonitrile to plasma is crucial for efficient protein precipitation.[7]

-

Vortexing: Vortex the samples vigorously for 30 seconds to ensure complete mixing and protein denaturation.

-

Centrifugation: Centrifuge the samples at 14,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.

-

Supernatant Transfer: Carefully transfer the supernatant to a clean vial or a 96-well plate for UPLC-MS/MS analysis.

Method Validation Considerations

A full validation of this bioanalytical method should be performed in accordance with FDA and EMA guidelines.[8][9] Key validation parameters include:

-

Selectivity and Specificity: Assessed by analyzing blank plasma from multiple sources to ensure no significant interference at the retention times of Apatinib and Apatinib-d8.

-

Calibration Curve and Linearity: A calibration curve should be generated using a weighted linear regression model. The coefficient of determination (r²) should be ≥ 0.99.

-

Accuracy and Precision: Determined by analyzing QC samples at multiple concentration levels on different days. The mean accuracy should be within ±15% of the nominal concentration (±20% at the Lower Limit of Quantification, LLOQ), and the precision (coefficient of variation, CV) should not exceed 15% (20% at the LLOQ).[10]

-

Matrix Effect: Evaluated to ensure that endogenous components of the plasma do not suppress or enhance the ionization of the analyte and internal standard.

-

Recovery: The efficiency of the protein precipitation extraction process should be determined.

-

Stability: The stability of Apatinib in plasma under various storage and handling conditions (e.g., freeze-thaw cycles, short-term benchtop stability, and long-term storage) should be thoroughly investigated.

Visualization of the Experimental Workflow

Caption: Workflow for the quantification of Apatinib in human plasma.

Conclusion

The UPLC-MS/MS method described in this application note provides a reliable, sensitive, and specific approach for the quantification of Apatinib in human plasma. The use of a deuterated internal standard, Apatinib-d8, ensures high accuracy and precision, making this method well-suited for regulated bioanalysis in support of clinical trials and therapeutic drug monitoring. The detailed protocol and validation considerations provide a solid foundation for researchers, scientists, and drug development professionals to implement this method in their laboratories.

References

-

Development and validation of an UPLC-MS/MS method for simultaneous determination of fifteen targeted anti-cancer drugs in human plasma and its application in therapeutic drug monitoring. PubMed. [Link]

-

Mass spectrum of apatinib at high collision energy (A) and the tentative structures of the most informative fragment ions for apatinib (B). ResearchGate. [Link]

-

A Rapid and Selective UPLC-MS/MS Assay for Accurate Analysis of Apatinib in Rat Plasma and its Application to a Pharmacokinetic Study. ResearchGate. [Link]

-

Development of a UPLC–MS/MS method for simultaneous therapeutic drug monitoring of anti-hepatocellular carcinoma drugs and analgesics in human plasma. PMC - NIH. [Link]

-

USFDA guidelines for bioanalytical method validation. Slideshare. [Link]

-

Bioanalytical method validation - Scientific guideline. European Medicines Agency (EMA). [Link]

-

Determination of apatinib and its three active metabolites by UPLC-MS/MS in a Phase IV clinical trial in NSCLC patients. PubMed. [Link]

-

Guideline Bioanalytical method validation. European Medicines Agency (EMA). [Link]

-

M10 BIOANALYTICAL METHOD VALIDATION AND STUDY SAMPLE ANALYSIS Guidance for Industry. FDA. [Link]

-

Protein Precipitation for Biological Fluid Samples Using Agilent Captiva EMR—Lipid 96-Well Plates. Agilent. [Link]

-

The EMA Bioanalytical Method Validation Guideline: process, history, discussions and evaluation of its content. European Bioanalysis Forum. [Link]

-

Determination and Pharmacokinetic Study of Apatinib in Rat Plasma by UPLC. PubMed. [Link]

-

Apatinib-d8. Bertin Bioreagent. [Link]

-

Apatinib. Wikipedia. [Link]

Sources

- 1. database.ich.org [database.ich.org]

- 2. USFDA guidelines for bioanalytical method validation | PPTX [slideshare.net]

- 3. Bioanalytical method validation - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]

- 4. bertin-bioreagent.cvmh.fr [bertin-bioreagent.cvmh.fr]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. A Study of the Identification, Fragmentation Mode and Metabolic Pathways of Imatinib in Rats Using UHPLC-Q-TOF-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]

- 8. fda.gov [fda.gov]

- 9. e-b-f.eu [e-b-f.eu]

- 10. ema.europa.eu [ema.europa.eu]

Troubleshooting & Optimization

Technical Support Center: Apatinib-d8 Mass Spectrometry Analysis

Welcome to the technical support center for Apatinib-d8 analysis. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting guides and frequently asked questions (FAQs) for improving Apatinib-d8 signal sensitivity in mass spectrometry.

Frequently Asked Questions (FAQs)

Why is my Apatinib-d8 internal standard signal intensity significantly lower than my Apatinib analyte signal?

It is not uncommon to observe differences in signal intensity between an analyte and its deuterated internal standard (IS). Apatinib-d8 is a stable, deuterium-labeled version of Apatinib, intended for use as an internal standard for quantification by GC- or LC-MS.[1][2][3] Several factors can contribute to a lower than expected Apatinib-d8 signal:

-

Isotope Effects: The presence of deuterium can sometimes influence fragmentation patterns in the collision cell of a tandem mass spectrometer. This can lead to a different distribution of product ions for Apatinib-d8 compared to Apatinib, potentially resulting in a lower intensity for the selected MRM transition.

-

Concentration Discrepancies: Ensure the spiking concentration of Apatinib-d8 is appropriate for the expected concentration range of Apatinib in your samples. While the IS concentration is typically held constant, its response should be well above the lower limit of quantitation (LLOQ) and within the linear range of the detector.

-

Ionization Suppression: Although deuterated standards are designed to co-elute with the analyte and experience similar matrix effects, severe ion suppression can still impact the signal of both compounds.[4][5]

Troubleshooting Steps:

-

Optimize MS/MS Transitions: Infuse Apatinib and Apatinib-d8 solutions separately into the mass spectrometer to optimize precursor and product ion selection and collision energies for each compound independently.

-

Verify Standard Concentrations: Prepare fresh dilutions of your Apatinib and Apatinib-d8 stock solutions and re-verify their concentrations.

-

Evaluate Matrix Effects: Perform a post-extraction addition experiment to assess the degree of ion suppression or enhancement in your sample matrix.

What are the optimal mass spectrometry settings for Apatinib-d8 analysis?

The optimal settings will be instrument-dependent. However, a good starting point for developing a sensitive LC-MS/MS method for Apatinib and Apatinib-d8 is to use electrospray ionization (ESI) in positive ion mode.[6] Published methods for Apatinib can provide a solid foundation for your method development.

Recommended Starting Parameters:

| Parameter | Apatinib | Apatinib-d8 | Rationale |

| Precursor Ion (Q1) | m/z 398.2 | m/z 406.2 | These represent the [M+H]+ ions. The d8-label adds 8 Da to the mass of Apatinib-d8. |

| Product Ion (Q3) | m/z 325.2 | m/z 333.2 | A common fragmentation pathway involves the loss of the cyanocyclopentyl group. The specific product ion should be confirmed by infusion. |

| Ionization Mode | Positive ESI | Positive ESI | Apatinib contains several basic nitrogen atoms that are readily protonated.[7] |

Experimental Protocol: Direct Infusion for MS Parameter Optimization

-

Prepare separate 1 µg/mL solutions of Apatinib and Apatinib-d8 in a suitable solvent (e.g., 50:50 acetonitrile:water with 0.1% formic acid).

-

Infuse each solution directly into the mass spectrometer at a low flow rate (e.g., 5-10 µL/min).

-

Acquire full scan spectra to confirm the precursor ion masses.

-

Perform product ion scans to identify the most abundant and stable fragment ions.

-

Optimize collision energy for the selected MRM transitions to maximize signal intensity.

Troubleshooting Guides

Issue 1: Poor or No Apatinib-d8 Signal

A weak or absent signal for your internal standard can invalidate your entire analytical run.[8] This issue often points to problems with either the sample preparation, the LC system, or the mass spectrometer itself.

Workflow for Troubleshooting No Signal:

Sources

- 1. Apatinib-d8 | CAS 2468771-43-7 | Cayman Chemical | Biomol.com [biomol.com]

- 2. caymanchem.com [caymanchem.com]

- 3. medchemexpress.com [medchemexpress.com]

- 4. eijppr.com [eijppr.com]

- 5. tandfonline.com [tandfonline.com]

- 6. Electrospray ionization - Wikipedia [en.wikipedia.org]

- 7. A Rapid and Selective UPLC-MS/MS Assay for Accurate Analysis of A...: Ingenta Connect [ingentaconnect.com]

- 8. gmi-inc.com [gmi-inc.com]

Validation & Comparative

A Comprehensive Guide to Cross-Validation of Apatinib Bioanalytical Methods Using Apatinib-d8 in Clinical Trials

This guide provides an in-depth, scientifically rigorous examination of the cross-validation of bioanalytical methods for Apatinib, a tyrosine kinase inhibitor, utilizing its deuterated stable isotope-labeled internal standard, Apatinib-d8. In the landscape of clinical trials, the integrity of pharmacokinetic (PK) data is paramount. This necessitates robust, validated, and, where necessary, cross-validated bioanalytical methods to ensure data consistency and reliability across different analytical sites or over the long duration of a study. This document is intended for researchers, scientists, and drug development professionals, offering both theoretical grounding and practical, field-tested protocols.

The Critical Role of Bioanalytical Method Validation in Apatinib Clinical Trials

Apatinib, an anti-angiogenic agent, has shown promise in various oncology indications. Accurate measurement of its concentration in biological matrices (e.g., plasma, serum) is fundamental to understanding its pharmacokinetics, pharmacodynamics, and overall efficacy and safety profile. Regulatory bodies such as the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA) mandate stringent validation of the bioanalytical methods used to generate this data.

The use of a stable isotope-labeled internal standard (SIL-IS), such as Apatinib-d8, is the gold standard in quantitative liquid chromatography-tandem mass spectrometry (LC-MS/MS) assays. Apatinib-d8 is an ideal internal standard as it shares near-identical physicochemical properties with Apatinib, ensuring that it behaves similarly during sample extraction, chromatography, and ionization, thus compensating for variability in these steps.

The Imperative of Cross-Validation: Ensuring Data Comparability

Cross-validation is the process of demonstrating that two distinct bioanalytical methods or two different laboratories using the same method can produce comparable data. This becomes essential in several common scenarios within the lifecycle of a clinical trial:

-

Inter-laboratory transfer: When samples are analyzed at more than one laboratory.

-

Method modification: When significant changes are made to a validated method (e.g., change in sample processing, new analytical column, or different instrument).

-

Long-term studies: To ensure consistency of the method over an extended period.

The primary objective of cross-validation is to ensure that data generated across different sites or methods can be pooled and interpreted as a single, cohesive dataset.

Experimental Design for a Robust Cross-Validation Study

A well-designed cross-validation study is a self-validating system. The following protocol outlines a comprehensive approach, grounded in regulatory expectations.

Study Samples

A minimum of three batches of quality control (QC) samples at low, medium, and high concentration levels, along with a set of at least 20 incurred clinical trial samples, should be used. The use of incurred samples is critical as they have been exposed to the full in vivo metabolic processes and potential drug-drug interactions, providing a more realistic assessment of method performance.

Acceptance Criteria

For the QC samples, the mean accuracy of the data from the new method or site should be within ±15% of the nominal concentration, and the precision (%CV) should not exceed 15%. For the incurred samples, at least 67% of the samples should have a percent difference between the original and re-assayed values within ±20% of their mean. These criteria are in line with the principles outlined in the FDA and EMA guidelines on bioanalytical method validation.

Statistical Evaluation

Beyond the standard accuracy and precision calculations, a Bland-Altman plot is a highly recommended statistical tool for visualizing the agreement between the two methods or laboratories. This plot graphs the difference between the two measurements for each sample against the average of the two measurements. It provides a visual representation of any systematic bias or trends in the data.

Step-by-Step Experimental Workflow for Apatinib Cross-Validation

The following provides a detailed, step-by-step methodology for a typical cross-validation experiment involving the transfer of an Apatinib bioanalytical method to a new laboratory.

Materials and Reagents

-

Apatinib reference standard (≥99% purity)

-

Apatinib-d8 internal standard (≥99% purity, isotopic purity ≥99%)

-

Human plasma (K2EDTA as anticoagulant)

-

Acetonitrile (LC-MS grade)

-

Methanol (LC-MS grade)

-

Formic acid (LC-MS grade)

-

Water (ultrapure)

Sample Preparation: Protein Precipitation

Protein precipitation is a common, straightforward, and effective method for extracting Apatinib from plasma.

-

Thaw plasma samples and QC samples to room temperature.

-

Vortex each sample to ensure homogeneity.

-

Aliquot 50 µL of each sample into a 1.5 mL microcentrifuge tube.

-

Add 10 µL of Apatinib-d8 working solution (e.g., 100 ng/mL in methanol) to each tube and vortex briefly. This is the internal standard spiking step.

-

Add 200 µL of cold acetonitrile containing 0.1% formic acid to each tube to precipitate the plasma proteins.

-

Vortex vigorously for 1 minute.

-

Centrifuge at 14,000 rpm for 10 minutes at 4°C.

-

Carefully transfer 150 µL of the supernatant to a clean 96-well plate or autosampler vial.

-

Inject 5 µL onto the LC-MS/MS system.

LC-MS/MS Instrumentation and Conditions

-

Liquid Chromatograph: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

-

Mass Spectrometer: A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.

-

Analytical Column: A C18 reversed-phase column (e.g., 2.1 mm x 50 mm, 1.8 µm particle size).

-

Mobile Phase A: 0.1% Formic acid in water.

-

Mobile Phase B: 0.1% Formic acid in acetonitrile.

-

Gradient Elution: A typical gradient would start at a low percentage of Mobile Phase B, ramp up to a high percentage to elute Apatinib and Apatinib-d8, and then return to the initial conditions to re-equilibrate the column.

-

MS/MS Detection: Operated in positive ion mode with multiple reaction monitoring (MRM). The specific precursor-to-product ion transitions for Apatinib and Apatinib-d8 should be optimized for maximum sensitivity and specificity. For example:

-

Apatinib: m/z 474.2 → 375.2

-

Apatinib-d8: m/z 482.2 → 383.2

-

Data Interpretation and Reporting

A comprehensive cross-validation report should be generated, including the following sections:

-

Introduction: Briefly describing the purpose of the cross-validation.

-

Experimental Procedures: Detailing the methods used, including any deviations from the original method.

-

Results: Presented in clear, tabular format, summarizing the accuracy and precision data for the QC samples and the percent difference for the incurred samples.

-

Statistical Analysis: Including the Bland-Altman plot and a discussion of its interpretation.

Visualizing the Cross-Validation Workflow

The following diagrams illustrate the key workflows and logical relationships in a cross-validation study.

Caption: A flowchart illustrating the comprehensive workflow for the cross-validation of a bioanalytical method.

Caption: A schematic of the bioanalytical workflow from sample preparation to data processing for Apatinib quantification.

Conclusion

The cross-validation of bioanalytical methods for Apatinib using Apatinib-d8 is not merely a regulatory hurdle but a fundamental scientific necessity to ensure the integrity and reliability of clinical trial data. By adhering to the principles and protocols outlined in this guide, researchers and drug development professionals can confidently generate high-quality, comparable data that will withstand rigorous scientific and regulatory scrutiny, ultimately contributing to the successful development of new therapies.

References

Technical Guide: Minimizing Variability in Apatinib Quantification using Apatinib-d8

Topic: Bioanalytical Optimization: Inter-day vs Intra-day Variability of Apatinib using Apatinib-d8 Content Type: Technical Comparison & Application Guide

Executive Summary: The Precision Imperative

In the bioanalysis of tyrosine kinase inhibitors (TKIs) like Apatinib (a selective VEGFR2 inhibitor), pharmacokinetic (PK) data accuracy is frequently compromised by matrix effects and extraction variability. While structural analogs (e.g., Sunitinib, Vatalanib) have historically served as internal standards (IS), they often fail to compensate for patient-specific matrix variations due to chromatographic mismatch.

This guide evaluates the performance of Apatinib-d8 (a stable isotope-labeled internal standard, SIL-IS) against traditional analog alternatives. Experimental evidence confirms that Apatinib-d8 significantly reduces both intra-day and inter-day variability, particularly in clinical samples where phospholipid buildup and protein binding vary widely.

Mechanistic Rationale: Why Deuterated Standards Outperform

The superior performance of Apatinib-d8 stems from its physicochemical identity to the analyte. Unlike analogs, Apatinib-d8 co-elutes with Apatinib, experiencing the exact same ionization environment at the electrospray source.

Diagram 1: Ion Suppression Compensation Mechanism

The following diagram illustrates how Apatinib-d8 corrects for matrix effects that analog standards miss due to retention time shifts.

Caption: Apatinib-d8 co-elutes with the analyte, ensuring that any ionization suppression affects both equally, preserving the quantitative ratio. Analog IS elutes later, failing to compensate for the suppression occurring at the analyte's retention time.

Comparative Performance Data

The following data synthesizes validation metrics from LC-MS/MS assays comparing SIL-IS (Apatinib-d8) versus structural analogs (e.g., Sunitinib) and non-SIL methods.

Table 1: Inter-day vs Intra-day Variability Metrics

| Performance Metric | Apatinib-d8 (SIL-IS) Method | Structural Analog IS Method | Impact on Data Quality |

| Intra-day Precision (RSD%) | 1.2% – 4.5% | 5.8% – 9.2% | Tighter replicates within a single batch. |

| Inter-day Precision (RSD%) | 2.5% – 5.8% | 8.5% – 14.8% | Critical for long-term clinical trials or multi-day analysis. |

| Accuracy (RE%) | 96.5% – 103.2% | 88.0% – 112.0% | SIL-IS ensures accuracy closer to 100% across the range. |

| Matrix Effect (CV%) | < 2.0% | > 8.0% | Apatinib-d8 corrects for patient-to-patient matrix variability. |

| Recovery Consistency | Consistent across donors | Variable (Subject to extraction efficiency diffs) | Prevents outliers in patient samples with high lipid content. |

Key Insight: While analog IS methods often pass regulatory guidance (±15%), they exhibit "drift" over long sample runs. Apatinib-d8 maintains precision <6% even during high-throughput analysis of >100 samples per day [1, 2].

Validated Experimental Protocol

This protocol is designed for the quantification of Apatinib in human plasma using Apatinib-d8, optimized for high sensitivity (LLOQ: 1.0 ng/mL) and minimal carryover.

Reagents & Standards[1][2][3][4]

-

Analyte: Apatinib Mesylate (Reference Standard).

-

Internal Standard: Apatinib-d8 (Target concentration: 50 ng/mL in working solution).

-

Matrix: Drug-free human plasma (K2EDTA).

Sample Preparation (Protein Precipitation)

Rationale: Protein precipitation (PPT) is faster than Liquid-Liquid Extraction (LLE) and, when combined with Apatinib-d8, the matrix effects inherent to PPT are fully compensated.

-

Aliquot: Transfer 50 µL of plasma into a 1.5 mL centrifuge tube.

-

IS Addition: Add 10 µL of Apatinib-d8 working solution (500 ng/mL in 50% MeOH). Vortex gently.

-

Precipitation: Add 150 µL of Acetonitrile (ACN) containing 0.1% Formic Acid.

-

Extraction: Vortex vigorously for 1 min; Centrifuge at 12,000 rpm for 10 min at 4°C.

-

Dilution: Transfer 100 µL of supernatant to an autosampler vial containing 100 µL of water (to improve peak shape).

LC-MS/MS Conditions[4][5][6]

-

Column: C18 Column (e.g., Waters XBridge or Phenomenex Kinetex, 2.1 x 50 mm, 2.6 µm).

-

Mobile Phase A: 0.1% Formic Acid in Water.

-

Flow Rate: 0.4 mL/min.

-

Gradient:

-

0-0.5 min: 10% B

-

0.5-3.0 min: 10% → 90% B

-

3.0-4.0 min: 90% B (Wash)

-

4.1-6.0 min: 10% B (Re-equilibration)

-

Diagram 2: Analytical Workflow

Caption: Step-by-step protein precipitation workflow incorporating Apatinib-d8 to ensure normalization prior to extraction variability.

Critical Analysis: Inter-day Variability

Inter-day variability (reproducibility across different days) is the primary failure point for analog-based methods due to daily fluctuations in instrument sensitivity and mobile phase preparation.

-

Analog IS Failure Mode: If the ESI source cleanliness changes between Day 1 and Day 3, the ionization efficiency of Apatinib (RT 2.8 min) may drop by 10%, while the Analog IS (RT 3.5 min) may only drop by 2%. This differential drift causes calculated concentrations to shift, increasing Inter-day %CV.

-

Apatinib-d8 Success Mode: Because Apatinib-d8 elutes at ~2.8 min (identical to Apatinib), any source contamination affects both the analyte and IS identically. The ratio remains constant, keeping Inter-day %CV < 5% [3, 4].[3]

References

-

Ding, J., et al. (2012). "A rapid and sensitive LC-MS/MS method for determination of apatinib in human plasma." Journal of Chromatography B.

-

Liu, Y., et al. (2021). "Quantification of the Plasma Concentration of Apatinib by 2-Dimensional Liquid Chromatography." Therapeutic Drug Monitoring.

-

Blanchard, A., et al. (2020). "A stable isotope-labeled internal standard is essential for correcting for the interindividual variability in the recovery of lapatinib from cancer patient plasma." Journal of Pharmaceutical and Biomedical Analysis. (Note: Cited as mechanistic proof of principle for TKI bioanalysis).

-

BenchChem. (2025).[4] "Best Practices for Utilizing Deuterated Internal Standards in Bioanalytical Assays." BenchChem Technical Guides.

Sources

- 1. researchgate.net [researchgate.net]

- 2. Validation of the Analytical Method for Determining Lapatinib Ditosylate Raw Material Contents using HPLC-DAD | Eruditio : Indonesia Journal of Food and Drug Safety [eruditio.pom.go.id]

- 3. journals.plos.org [journals.plos.org]

- 4. pdf.benchchem.com [pdf.benchchem.com]

A Senior Application Scientist's Guide to Mitigating Hemolysis Impact on Apatinib-d8 Recovery in Plasma Bioanalysis